Noratropine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

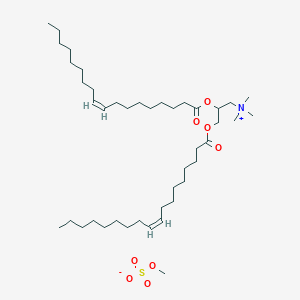

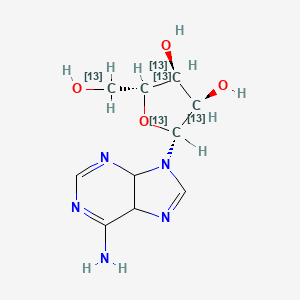

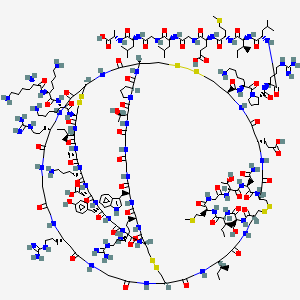

Noratropine Hydrochloride is a chemical compound derived from the tropane alkaloid family. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those used in respiratory and neurological treatments. The compound is characterized by its molecular formula C16H21NO3·HCl and a molecular weight of 311.80 g/mol .

Mecanismo De Acción

Target of Action

Noratropine Hydrochloride, also known as Nortriptyline Hydrochloride, is a tricyclic antidepressant (TCA) and the active metabolite of amitriptyline . Its primary targets are the muscarinic receptors , which are antagonized by the compound . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, digestion, and salivation .

Mode of Action

This compound acts as a competitive antagonist of acetylcholine at the muscarinic receptors . It reverses the excessive parasympathetic stimulation that results from the inhibition of acetylcholinesterase . This interaction with its targets leads to an increase in the automaticity of the sinus node and facilitation of atrioventricular (AV) nodal conduction capability, thus increasing heart rate and enhancing AV conduction .

Biochemical Pathways

The compound affects the cholinergic pathways in the body. By antagonizing the muscarinic receptors, this compound inhibits the action of acetylcholine, a neurotransmitter in these pathways . This results in a decrease in parasympathetic activity and an increase in sympathetic activity, leading to effects such as increased heart rate and decreased salivation .

Pharmacokinetics

This compound is well absorbed after intramuscular injection and disappears rapidly from the blood, being distributed throughout various body tissues and fluids . It undergoes hepatic metabolism and crosses the blood-brain barrier . While 50% of the dose remains unchanged, metabolites include noratropine, atropin-n-oxide, tropine, and tropic acid . A majority of this compound is destroyed by enzymatic hydrolysis, especially in the liver .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on muscarinic receptors. By blocking these receptors, the compound inhibits the action of acetylcholine, leading to a decrease in parasympathetic activity . This results in physiological effects such as increased heart rate, decreased salivation, and dilation of the pupils .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs that have anticholinergic activity, such as antidepressants, H1 antihistamines, Parkinson medications, neuroleptic medication, antispasmodics, clozapine, and quinidine . These medications combined with this compound increase the risk of potential of atropinic adverse effects such as urinary retention, constipation, and dry mouth .

Análisis Bioquímico

Biochemical Properties

Noratropine Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is produced through the N-demethylation of Atropine . This process involves the formation of an iminium intermediate, which is converted by water as the nucleophile .

Cellular Effects

As a metabolite of Atropine, it may share some of Atropine’s effects, such as acting as an anticholinergic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its production from Atropine through an electrochemical N-demethylation process . This process proceeds by the formation of an iminium intermediate, which is converted by water .

Temporal Effects in Laboratory Settings

It is synthesized in high yield and purity using a convenient liquid–liquid extraction method without any need for chromatographic purification .

Metabolic Pathways

This compound is involved in the metabolic pathway of Atropine, where it is produced through N-demethylation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Noratropine Hydrochloride can be synthesized through the electrochemical N-demethylation of atropine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds efficiently, avoiding hazardous oxidizing agents and toxic solvents .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidative N-demethylation of atropine using potassium permanganate in an aqueous solution. This method is preferred for its simplicity and high yield .

Análisis De Reacciones Químicas

Types of Reactions: Noratropine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion of atropine to noratropine.

Reduction: Not commonly involved in its synthesis.

Substitution: Involves the replacement of the N-methyl group with a hydrogen atom.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate.

Solvents: Ethanol, methanol, water.

Electrochemical Conditions: Porous glassy carbon electrode, room temperature.

Major Products:

Noratropine: The primary product formed from the N-demethylation of atropine.

Ipratropium Bromide: A bronchodilator synthesized from noratropine.

Aplicaciones Científicas De Investigación

Noratropine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various tropane alkaloids.

Biology: Studied for its role in the metabolic pathways of tropane alkaloids.

Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Comparación Con Compuestos Similares

Atropine: A parent compound from which noratropine is derived.

Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

Homatropine: A derivative of atropine with similar pharmacological effects.

Uniqueness: Noratropine Hydrochloride is unique due to its specific role as an intermediate in the synthesis of ipratropium bromide, a widely used bronchodilator. Its efficient synthesis through electrochemical N-demethylation also sets it apart from other tropane alkaloids .

Propiedades

Número CAS |

75559-01-2 |

|---|---|

Fórmula molecular |

C₁₆H₂₂ClNO₃ |

Peso molecular |

311.8 |

Sinónimos |

α-(Hydroxymethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester Hydrochloride; 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester Hydrochloride; N-Demethylatropine Hydrochloride; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.